molecular formula C8H10 B14654821 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane CAS No. 50874-25-4

7-Methylidenedispiro[2.0.2~4~.1~3~]heptane

Cat. No.: B14654821
CAS No.: 50874-25-4
M. Wt: 106.16 g/mol
InChI Key: PQFGODFYRQJZOI-UHFFFAOYSA-N
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Description

7-Methylidenedispiro[202~4~1~3~]heptane is a unique organic compound characterized by its intricate structure, which includes two spiro-connected cyclopropane rings and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of cyclopropane derivatives.

    Formation of Spiro Compounds: The cyclopropane derivatives undergo a series of reactions to form the spiro-connected structure. This often involves the use of strong bases and specific catalysts to facilitate the formation of the spiro bonds.

    Introduction of the Methylene Bridge:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Methylidenedispiro[2.0.2~4~.1~3~]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: The methylene bridge allows for various substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are typical for introducing halogen atoms into the compound.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methylidenedispiro[2.0.2~4~.1~3~]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study for understanding molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-7-methyl-1-methylidenedispiro[2.0.2~4~.1~3~]heptane: This compound has a similar spiro structure but includes a chlorine atom, which alters its chemical properties and reactivity.

    7-Oxabicyclo[2.2.1]heptane: Although not a spiro compound, it shares some structural similarities and is used in similar research applications.

Uniqueness

7-Methylidenedispiro[2.0.2~4~.1~3~]heptane is unique due to its specific spiro-connected cyclopropane rings and methylene bridge, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

50874-25-4

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

7-methylidenedispiro[2.0.24.13]heptane

InChI

InChI=1S/C8H10/c1-6-7(2-3-7)8(6)4-5-8/h1-5H2

InChI Key

PQFGODFYRQJZOI-UHFFFAOYSA-N

Canonical SMILES

C=C1C2(C13CC3)CC2

Origin of Product

United States

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